(Pentamethylcyclopentadienyl)iridium dichloride dimer

Catalog No.
S847496
CAS No.
12354-84-6
M.F
C20H30Cl4Ir2
M. Wt
796.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentamethylcyclopentadienyl)iridium dichloride di...

CAS Number

12354-84-6

Product Name

(Pentamethylcyclopentadienyl)iridium dichloride dimer

IUPAC Name

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Molecular Formula

C20H30Cl4Ir2

Molecular Weight

796.7 g/mol

InChI

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

InChI Key

MMAGMBCAIFVRGJ-UHFFFAOYSA-J

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl

Catalysis

  • Hydrogenation: [Cp*IrCl2]2 serves as a precursor catalyst for hydrogenation reactions. By treatment with activators like hydrogen or light, it activates small molecules like H2, leading to the reduction of unsaturated bonds in organic compounds []. This property makes it valuable in synthesizing various chemicals and pharmaceuticals.
  • Hydrofunctionalization: [Cp*IrCl2]2 can also catalyze the addition of functional groups across carbon-carbon double bonds. This "hydrofunctionalization" allows for the creation of complex organic molecules with desired functionalities [].

Organic Light-Emitting Diodes (OLEDs)

[Cp*IrCl2]2 is a versatile precursor for the development of phosphorescent OLED materials. By incorporating it into organic molecules, researchers can design OLEDs with efficient light emission, color purity, and stability []. This has significant implications for display technologies and solid-state lighting.

(Pentamethylcyclopentadienyl)iridium dichloride dimer is an organometallic compound with the formula [IrCpCl2]2[IrCp^*Cl_2]_2, where CpCp^* refers to the pentamethylcyclopentadienyl ligand. This compound features a dimeric structure, consisting of two iridium centers bridged by chlorides. It is characterized by its dark red color and is known for its stability in air, making it a valuable reagent in organometallic chemistry. The iridium centers typically adopt a pseudo-octahedral geometry, contributing to the compound's unique reactivity and properties .

The reactivity of (pentamethylcyclopentadienyl)iridium dichloride dimer is notable for its ability to participate in various chemical transformations:

  • Reductive Carbonylation: This process involves the reduction of the dimer using zinc in the presence of carbon monoxide, yielding the iridium(I) complex [IrCp(CO)2][IrCp^*(CO)_2] .
  • Formation of Adducts: The labile Rh–μ-Cl bonds can cleave, leading to adducts of the general formula CpIrCl2LCp^*IrCl_2L, where LL can be various ligands such as water or acetonitrile .
  • Reactions with Silver Ions: Treatment with silver ions in polar solvents results in the precipitation of silver(I) chloride and the formation of dications [CpIrL3]2+[Cp^*IrL_3]^{2+} .

The synthesis of (pentamethylcyclopentadienyl)iridium dichloride dimer typically involves:

  • Starting Materials: The reaction uses iridium trichloride and pentamethylcyclopentadiene.
  • Reaction Conditions: The synthesis is conducted in a suitable solvent, often under reflux conditions.
  • General Reaction:
    2C5(CH3)5H+2IrCl3(H2O)3[IrCpCl2]2+6H2O+2HCl2C_5(CH_3)_5H+2IrCl_3(H_2O)_3\rightarrow [IrCp^*Cl_2]_2+6H_2O+2HCl
    This reaction results in the formation of the dimer alongside water and hydrochloric acid as byproducts .

(Pentamethylcyclopentadienyl)iridium dichloride dimer finds applications primarily in catalysis:

  • Catalyst for Cross-Coupling Reactions: It serves as a catalyst in various organic transformations, including cross-coupling reactions that are pivotal in synthetic organic chemistry .
  • Dimerization Reactions: The compound is also utilized in dimerization processes, showcasing its versatility as a catalyst .

Interaction studies involving (pentamethylcyclopentadienyl)iridium dichloride dimer focus on its reactivity with different ligands and substrates. These studies help elucidate its catalytic mechanisms and potential applications in synthesizing complex organic molecules. The interactions with silver ions and other metal complexes have been particularly noted for their significance in understanding the compound's behavior under various conditions .

Several compounds exhibit structural or functional similarities to (pentamethylcyclopentadienyl)iridium dichloride dimer. Here are some notable examples:

Compound NameFormulaKey Features
(Pentamethylcyclopentadienyl)rhodium dichloride dimer[RhCpCl2]2[RhCp^*Cl_2]_2Similar structure; used extensively in catalysis
(Cyclopentadienyl)iridium dichloride[IrCpCl2][IrCpCl_2]Less sterically hindered; different ligand environment
(Trimethylphosphine)iridium dichloride[IrCl2(PMe3)][IrCl_2(PMe_3)]Contains phosphine ligands; different reactivity profile

These compounds share common features such as metal-ligand interactions and catalytic properties but differ significantly in their ligand environments and resulting reactivities, highlighting the uniqueness of (pentamethylcyclopentadienyl)iridium dichloride dimer.

Hydrogen Bond Acceptor Count

2

Exact Mass

796.03073 g/mol

Monoisotopic Mass

796.03601 g/mol

Heavy Atom Count

26

UNII

6OY4UUC534

GHS Hazard Statements

H290 (25%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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